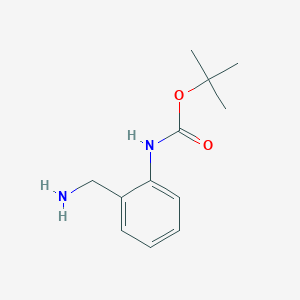

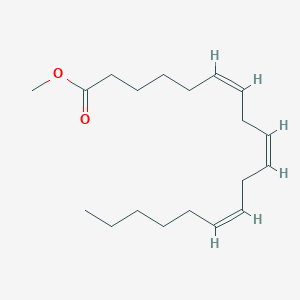

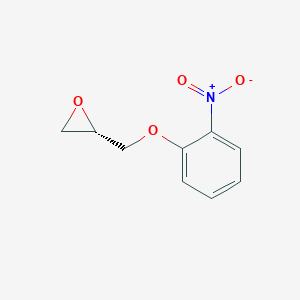

![molecular formula C6H4N2S B153566 噻唑并[5,4-c]吡啶 CAS No. 273-70-1](/img/structure/B153566.png)

噻唑并[5,4-c]吡啶

描述

Thiazolo[5,4-c]pyridine is a heterocyclic compound that is part of a broader class of thiazolo-pyridine derivatives. These compounds are known for their diverse range of biological activities and have been the subject of various studies to explore their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiazolo[5,4-c]pyridine derivatives has been approached through various methods. For instance, a novel way to synthesize tricyclic heteroaromatics such as thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives has been reported using a one-pot reaction involving diazepinethiones and aldehydes, catalyzed by scandium(III) triflate . Another study describes the synthesis of thiazolo[4,5-b]pyridine-2(3H)-one derivatives through a [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . Additionally, a green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved using microwave-assisted three-component reactions in water .

Molecular Structure Analysis

The molecular structure of thiazolo[5,4-c]pyridine derivatives has been confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR analyses . Single-crystal X-ray diffraction analysis has also been employed to establish the structures of newly synthesized compounds .

Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine derivatives have been utilized in various chemical reactions. For example, they have been used in SN2→Thorpe–Ziegler→Thorpe–Guareschi domino reactions for the preparation of substituted thiazolo[4,5-b]pyridines and other annulated heterocycles . These compounds have also been involved in reactions with isothiocyanates using KF/alumina catalyst to produce thiazolo[5,4-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives have been explored in several studies. For instance, a PT-based donor-acceptor-type conjugated polymer displayed favorable redox activity and stability, with a lower bandgap than its BT analog, indicating potential applications in electrochromics . The antioxidant potential of novel heterocyclic compounds containing thiazolo[5,4-c]pyridine moieties has been evaluated using DPPH scavenging assays, revealing potent capacities for scavenging free radicals . Additionally, the herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives has been investigated, showing higher activity on dicotyledonous species .

Relevant Case Studies

Several case studies have highlighted the potential applications of thiazolo[5,4-c]pyridine derivatives. For example, the anti-inflammatory and antioxidant activities of novel 3H-thiazolo[4,5-b]pyridines have been studied in vivo and in vitro, showing promising results . In the field of medicinal chemistry, thiazolo[5,4-d]pyrimidine derivatives have been identified as human A1 and A2A adenosine receptor antagonists/inverse agonists, with potential implications for the treatment of various diseases . Furthermore, the antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines has been tested on a panel of cancer cell lines, with certain derivatives showing significant activity and inducing apoptosis in specific cell lines .

科学研究应用

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .

Methods of Application or Experimental Procedures

Novel thiazolo[5,4-b]pyridine derivatives were designed and synthesized. Structure-activity relationship (SAR) studies were performed to overcome imatinib resistance .

Results or Outcomes

The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor. The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .

Application in Inhibiting Phosphoinositide 3-Kinase

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Thiazolo[5,4-b]pyridine derivatives have been identified as potent Phosphoinositide 3-Kinase (PI3K) inhibitors .

Methods of Application or Experimental Procedures

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. These compounds were tested for PI3K enzymatic assay .

Results or Outcomes

These N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm .

Application in Antibacterial and Antifungal Activity

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

Thiazole derivatives, including Thiazolo[5,4-c]pyridine, have a wide range of medicinal and biological properties, including antibacterial and antifungal activities .

Methods of Application or Experimental Procedures

Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Results or Outcomes

These compounds have shown significant antibacterial and antifungal activities .

Application in Synthesis of Lanthanide Coordination Polymers

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Summary of the Application

Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide coordination polymers .

Methods of Application or Experimental Procedures

The synthesis was carried out from anhydrous LnCl3 and 1,2-bis(4-pyridyl)ethylene (dpe) under solvothermal conditions .

Results or Outcomes

The use of Thiazole as a solvent led to the successful synthesis of lanthanide coordination polymers .

Application in Inhibiting Beta-Amyloid Production

Specific Scientific Field

This application falls under the field of Neuroscience .

Summary of the Application

Thiazolo[3,2-a]pyridines, a category that includes Thiazolo[5,4-c]pyridine, have been identified as beta-amyloid production inhibitors .

Methods of Application or Experimental Procedures

These compounds were tested for their ability to inhibit the production of beta-amyloid, a protein associated with Alzheimer’s disease .

Results or Outcomes

The compounds showed significant inhibitory activity, suggesting potential for therapeutic use in Alzheimer’s disease .

Application in Overcoming Drug Resistance

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .

Methods of Application or Experimental Procedures

Novel thiazolo[5,4-b]pyridine derivatives were designed and synthesized. Structure-activity relationship (SAR) studies were performed to overcome imatinib resistance .

Results or Outcomes

The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor. The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .

属性

IUPAC Name |

[1,3]thiazolo[5,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMYVFGWKCROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562784 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolo[5,4-c]pyridine | |

CAS RN |

273-75-6 | |

| Record name | [1,3]Thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

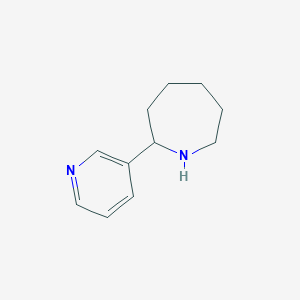

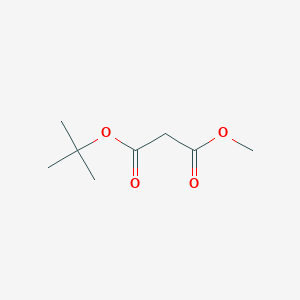

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

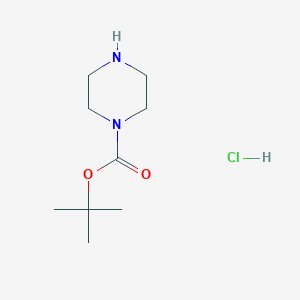

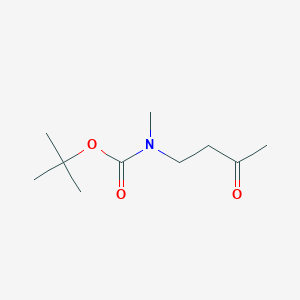

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

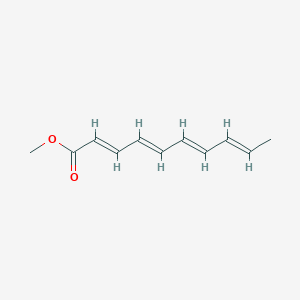

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)